

# Application Notes and Protocols for Topical Formulation of Sofpironium Bromide Gel

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Sofpironium Bromide |           |
| Cat. No.:            | B1681908            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, mechanism of action, and analytical protocols for the topical application of **Sofpironium Bromide** gel. The information is intended to guide research and development efforts for this novel anticholinergic agent for the treatment of primary axillary hyperhidrosis.

### Introduction

**Sofpironium Bromide** is a quaternary ammonium anticholinergic agent.[1] Its topical formulation as a gel has been developed for the treatment of primary axillary hyperhidrosis, a condition characterized by excessive sweating.[2][3] The gel is designed for localized delivery to the sweat glands, minimizing systemic exposure and associated side effects.[4] Sofdra™ (sofpironium) topical gel, 12.45%, is the FDA-approved product in the United States for this indication in adults and children 9 years of age and older.[2][5]

### **Mechanism of Action**

**Sofpironium Bromide** functions as a competitive inhibitor of acetylcholine receptors, specifically the muscarinic M3 receptors located on eccrine sweat glands.[2] By blocking these receptors, it prevents the binding of acetylcholine, a neurotransmitter that stimulates sweat production.[2] This targeted local action indirectly reduces the rate of sweating in the applied area.[2] The drug is designed with a retrometabolic approach, meaning it is rapidly metabolized



to a less active form upon entering systemic circulation, which helps to limit systemic anticholinergic side effects.[4]



Click to download full resolution via product page

Mechanism of action of **Sofpironium Bromide**.

## **Formulation Details**

The approved formulation of **Sofpironium Bromide** gel (Sofdra<sup>™</sup>) is a clear to translucent, colorless to pale yellow viscous gel containing 12.45% w/w sofpironium, which is equivalent to 15% w/w **sofpironium bromide**.[2]

# Table 1: Composition of Sofpironium Bromide Gel, 12.45%



| Component               | Function                           | Concentration (Typical)   |
|-------------------------|------------------------------------|---------------------------|
| Sofpironium Bromide     | Active Ingredient                  | 15% w/w                   |
| Dehydrated Alcohol      | Solvent, Penetration Enhancer      | 77.2% v/v                 |
| Hydroxypropyl Cellulose | Gelling Agent                      | q.s. to desired viscosity |
| Isopropyl Myristate     | Emollient, Penetration<br>Enhancer | q.s.                      |
| Hexylene Glycol         | Solubilizer, Viscosity Agent       | q.s.                      |
| Citric Acid             | pH Adjusting Agent                 | q.s. to pH ≤ 5.2          |
| Purified Water          | Solvent (if not anhydrous)         | q.s. to 100%              |

q.s. = quantum satis (as much as is sufficient)

# **Clinical Efficacy and Safety Data**

The efficacy and safety of **Sofpironium Bromide** gel, 15%, were evaluated in two pivotal Phase 3, multicenter, randomized, double-blind, vehicle-controlled studies: CARDIGAN I and CARDIGAN II.[3][6]

# **Table 2: Summary of Primary Efficacy Endpoints from Phase 3 CARDIGAN Studies**



| Study       | Endpoint                                                             | Sofpironiu<br>m Bromide<br>15% (n) | Vehicle (n) | Result                            | p-value |
|-------------|----------------------------------------------------------------------|------------------------------------|-------------|-----------------------------------|---------|
| CARDIGAN I  | ≥2-point improvement in HDSM-Ax- 7 from baseline to end of treatment | 173                                | 177         | 49% of patients achieved endpoint | <0.0001 |
| CARDIGAN II | ≥2-point improvement in HDSM-Ax- 7 from baseline to end of treatment | 180                                | 171         | 64% of patients achieved endpoint | <0.0001 |
| CARDIGAN I  | Median reduction in Gravimetric Sweat Production (GSP) (mg)          | 173                                | 177         | 128 mg<br>reduction               | 0.0002  |
| CARDIGAN II | Median reduction in Gravimetric Sweat Production (GSP) (mg)          | 180                                | 171         | 143 mg<br>reduction               | <0.0001 |

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item.

# **Table 3: Common Treatment-Emergent Adverse Events** (TEAEs) in Phase 3 Studies



| Adverse Event                                         | Sofpironium Bromide 15% | Vehicle |
|-------------------------------------------------------|-------------------------|---------|
| Dry Mouth                                             | >10%                    | <2%     |
| Blurred Vision                                        | ~9%                     | <1%     |
| Mydriasis (pupil dilation)                            | ~7%                     | <1%     |
| Application Site Reactions (pain, erythema, pruritus) | 5% to 8%                | ~2%     |
| Urinary Retention                                     | ≥2%                     | <1%     |

Most adverse events were reported as mild to moderate in severity and often transient.[7]

## **Experimental Protocols**

The following are detailed protocols for the formulation and analysis of a **Sofpironium Bromide** topical gel, based on the known composition and standard pharmaceutical practices.

### **Formulation Protocol**

This protocol describes the preparation of a 100g batch of **Sofpironium Bromide** gel (15%).

#### Materials:

- Sofpironium Bromide (15.0 g)
- Dehydrated Alcohol (qs to 77.2% v/v)
- Hydroxypropyl Cellulose (e.g., Klucel™ HF, ~1.5 2.5 g, adjust for desired viscosity)
- Isopropyl Myristate (e.g., 1.0 g)
- Hexylene Glycol (e.g., 5.0 g)
- Citric Acid (to adjust pH)
- Purified Water (if required for pH adjustment solution)



#### Procedure:

- In a suitable vessel, combine the Dehydrated Alcohol, Hexylene Glycol, and Isopropyl Myristate.
- While stirring, slowly disperse the Hydroxypropyl Cellulose into the solvent mixture until a uniform, lump-free dispersion is achieved. Continue mixing until the polymer is fully solvated and the gel base is formed.
- In a separate container, dissolve the Sofpironium Bromide in a small portion of the Dehydrated Alcohol.
- Slowly add the Sofpironium Bromide solution to the gel base with continuous mixing until
  the active ingredient is uniformly distributed.
- Check the pH of the gel. If necessary, adjust the pH to be at or below 5.2 by adding a prepared solution of citric acid.
- Continue mixing until the gel is homogenous.
- Transfer the final formulation into appropriate airless, metered-dose pump containers.





Click to download full resolution via product page

Workflow for **Sofpironium Bromide** Gel Formulation.



## **Quality Control Protocols**

Objective: To determine the amount of **Sofpironium Bromide** in the gel and ensure its uniform distribution.

#### Method:

- Accurately weigh approximately 1g of the gel from different locations within a container (top, middle, bottom).
- Dissolve each sample in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to a known volume.
- Further dilute the samples to a concentration within the calibrated range of the analytical method.
- Analyze the samples by a validated stability-indicating HPLC-UV method.
- Quantify the **Sofpironium Bromide** concentration against a standard curve.
- The drug content should be within 90-110% of the label claim, and the relative standard deviation (RSD) of the samples should be less than 6%.

Objective: To characterize the flow behavior and viscosity of the gel, which are critical for its application and stability.

#### Method:

- Use a calibrated rotational rheometer with a cone-and-plate or parallel-plate geometry.
- Equilibrate the sample and geometry to a controlled temperature (e.g., 25°C).
- Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s<sup>-1</sup>) to determine the viscosity profile.
- Perform an oscillatory amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) and yield stress.



 The gel should exhibit shear-thinning behavior (viscosity decreases with increasing shear rate) and a defined yield stress.

## In Vitro Release Testing (IVRT)

Objective: To measure the rate of release of **Sofpironium Bromide** from the gel formulation. This is a critical performance test.

Apparatus: Franz Vertical Diffusion Cells.

#### Method:

- Membrane: Use a synthetic, inert membrane (e.g., polysulfone or cellulose acetate).
- Receptor Medium: Select a medium that ensures sink conditions. Given Sofpironium
   Bromide's solubility, a buffered hydroalcoholic solution (e.g., phosphate buffer:ethanol) may be appropriate.
- Procedure: a. Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and equilibrate to 32°C. c. Apply a finite dose (e.g., 5-10 mg/cm²) of the **Sofpironium Bromide** gel to the membrane in the donor compartment. d. At predetermined time points (e.g., 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the samples for **Sofpironium Bromide** concentration using a validated HPLC method. f. Plot the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of the curve represents the release rate.





Click to download full resolution via product page

In Vitro Release Testing (IVRT) Workflow.



### **Ex Vivo Skin Permeation Protocol**

Objective: To evaluate the permeation of **Sofpironium Bromide** through the skin, providing an indication of its potential for local bioavailability.

Apparatus: Franz Vertical Diffusion Cells.

#### Method:

- Skin Model: Use excised human or porcine skin. The skin should be dermatomed to a thickness of approximately 500-750 μm.
- Receptor Medium: A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4), often with a solubilizing agent to maintain sink conditions.
- Procedure: a. Mount the skin section on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Conduct a barrier integrity test (e.g., by measuring transepidermal water loss) to ensure the skin is intact. c. Fill the receptor compartment and equilibrate the system to 32°C. d. Apply a finite dose of the gel to the skin surface. e. Collect samples from the receptor compartment at multiple time points over 24-48 hours, replacing the volume with fresh medium. f. At the end of the study, dismount the skin, separate the epidermis and dermis, and extract the drug from each layer and the skin surface to determine drug retention. g. Analyze all samples by a validated LC-MS/MS method due to expected low concentrations. h. Calculate the steady-state flux (Jss) and permeability coefficient (Kp) from the permeation profile.

## **Stability Indicating Assay**

A stability-indicating analytical method is crucial to ensure that the quantification of **Sofpironium Bromide** is accurate in the presence of any potential degradants.

#### Method Development:

 Forced Degradation: Subject the Sofpironium Bromide drug substance and the gel formulation to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.



- Method: A reversed-phase HPLC method with UV or mass spectrometric detection is typically suitable. The method must be able to separate the parent Sofpironium Bromide peak from all degradation product peaks and peaks from excipients.
- Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

These application notes and protocols are intended as a guide. Specific parameters for experimental methods should be optimized and validated for the user's specific equipment and laboratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sofdra.com [sofdra.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. uspnf.com [uspnf.com]
- 5. How to Prescribe Sofdraâ (sofpironium) topical gel, 12.45% [sofdrahcp.com]
- 6. Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis -PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Topical Formulation of Sofpironium Bromide Gel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681908#protocols-for-topical-formulation-of-sofpironium-bromide-gel]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com